molecular formula C22H18F2N4O4S B10940432 methyl 5-[({1-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-yl}oxy)methyl]furan-2-carboxylate

methyl 5-[({1-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-yl}oxy)methyl]furan-2-carboxylate

Cat. No.: B10940432
M. Wt: 472.5 g/mol
InChI Key: BZELVXKBOHJXQS-OPEKNORGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[({1-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-yl}oxy)methyl]furan-2-carboxylate is a complex organic compound that features a combination of functional groups, including a triazole ring, a naphthalene moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({1-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-yl}oxy)methyl]furan-2-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl and Methylsulfanyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Naphthalene Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction.

    Final Coupling: The final step involves coupling the synthesized fragments to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[({1-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-yl}oxy)methyl]furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-[({1-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-yl}oxy)methyl]furan-2-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[({1-[(E)-{[3-(fluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-yl}oxy)methyl]furan-2-carboxylate
  • Methyl 5-[({1-[(E)-{[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-yl}oxy)methyl]furan-2-carboxylate

Uniqueness

The uniqueness of methyl 5-[({1-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-yl}oxy)methyl]furan-2-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it particularly valuable for certain applications in research and industry.

Properties

Molecular Formula

C22H18F2N4O4S

Molecular Weight

472.5 g/mol

IUPAC Name

methyl 5-[[1-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]naphthalen-2-yl]oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C22H18F2N4O4S/c1-30-21(29)18-10-8-14(32-18)12-31-17-9-7-13-5-3-4-6-15(13)16(17)11-25-28-20(19(23)24)26-27-22(28)33-2/h3-11,19H,12H2,1-2H3/b25-11+

InChI Key

BZELVXKBOHJXQS-OPEKNORGSA-N

Isomeric SMILES

COC(=O)C1=CC=C(O1)COC2=C(C3=CC=CC=C3C=C2)/C=N/N4C(=NN=C4SC)C(F)F

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C3=CC=CC=C3C=C2)C=NN4C(=NN=C4SC)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.